molecular formula C15H18FN3O B15006732 (4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15006732
M. Wt: 275.32 g/mol
InChI Key: MBJMJYPYKUDTHY-JLHYYAGUSA-N
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Description

(4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone class This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a propyl group attached to a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction between the pyrazolone core and a fluorobenzene derivative.

    Addition of the dimethylamino group: This can be done via a Mannich reaction, where the pyrazolone core reacts with formaldehyde and dimethylamine.

    Attachment of the propyl group: This step involves the alkylation of the pyrazolone core with a propyl halide under basic conditions.

Industrial Production Methods: Industrial production of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone core, resulting in the formation of corresponding alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The dimethylamino group and fluorophenyl group play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(PHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-CHLOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and interactions with biological targets.

Uniqueness: The presence of the fluorophenyl group in (4E)-4-[(DIMETHYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique properties, such as enhanced binding affinity to certain biological targets and increased chemical stability. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-fluorophenyl)-5-propylpyrazol-3-one

InChI

InChI=1S/C15H18FN3O/c1-4-5-14-13(10-18(2)3)15(20)19(17-14)12-8-6-11(16)7-9-12/h6-10H,4-5H2,1-3H3/b13-10+

InChI Key

MBJMJYPYKUDTHY-JLHYYAGUSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)F

Canonical SMILES

CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)F

Origin of Product

United States

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